255064-79-0

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with CAS number 255064-79-0 is known as CDK2 . CDK2 is a member of the eukaryotic S/T protein kinase family . It catalyzes the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl (denoted as S0/T0) in a protein substrate . The activity of CDK2 is maximal during the S phase and G2 .

Molecular Structure Analysis

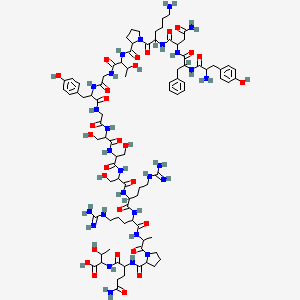

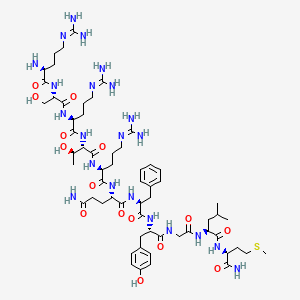

The molecular formula of CDK2 is C35H57N15O9 . The molecular weight is 831.92 . The InChI key is MSJILSSAIKNNOL-YJJSATQUSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of CDK2 are as follows :

Scientific Research Applications

Technological and Ethical Considerations : The integration of technology in various domains like in vitro fertilization and internet social networks has significantly shaped people's lives. This has led to increased attention to the ethical, legal, and social aspects of scientific research and technological developments, especially in controversial areas such as genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).

Advancements in Material Science : The electronics industry exemplifies the synergy between scientific discovery and technological development. The evolution from vacuum tubes to diodes, transistors, and eventually to miniature chips demonstrates the impact of novel material research on technology advancement (Cushing, Kolesnichenko, & O'Connor, 2004).

Scientific Research for Human Benefit : Scientific research not only probes deep mysteries of the universe and living things but also creates applications and technologies for human benefit. Significant scientific breakthroughs, like protein structure prediction tools and in vivo CRISPR gene editing, illustrate the vast potential of scientific research (Press, 2013).

Data Management in Scientific Research : The handling of vast amounts of data generated in various scientific fields poses challenges in data integrity, access, and stewardship. Effective data management, including adherence to professional standards and open sharing of results, is crucial for scientific progress (Ishii, 2013).

Software Frameworks in Scientific Research : The development and use of scientific software frameworks, which allow rapid assembly of new applications from existing component libraries, can significantly enhance programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).

Emulation of Dynamic Computer Codes : In scientific research, dynamic computer codes, which represent time-evolving systems, are critical. Efficient techniques based on statistical representation of these codes are developed for applications like rainfall-runoff simulators (Conti, Gosling, Oakley, & O'Hagan, 2009).

Petascale Computing in Science : Petascale resources are utilized in scientific research for achieving results at unprecedented scales and resolutions in various domains, from turbulence to biomedical applications. This underscores the importance of high-performance computing in advancing scientific knowledge (Saksena et al., 2009).

Data Sharing Practices and Perceptions : Understanding data practices, particularly data sharing in scientific research, is vital. Data sharing enables verification of results and extension of research, but is often hindered by challenges like insufficient time, lack of funding, and organizational support (Tenopir et al., 2011).

Mechanism of Action

The mechanism of action of CDK2 involves the catalysis of the phosphoryl transfer of ATP γ-phosphate to serine or threonine hydroxyl in a protein substrate . This activity is maximal during the S phase and G2, and is activated by interaction with cyclin E during the early stages of DNA synthesis to permit G1-S transition, and subsequently activated by cyclin A2 (cyclin A1 in germ cells) during the late stages of DNA replication to drive the transition from S phase to mitosis, the G2 phase .

Safety and Hazards

The compound is for research use only and not for human or veterinary use . In case of skin contact, rinse skin thoroughly with large amounts of water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . In case of eye contact, rinse cautiously with water for several minutes . If swallowed, rinse mouth but do not induce vomiting .

properties

CAS RN |

255064-79-0 |

|---|---|

Product Name |

255064-79-0 |

Molecular Formula |

C₃₅H₅₇N₁₅O₉ |

Molecular Weight |

831.92 |

sequence |

One Letter Code: HHASPRK |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.